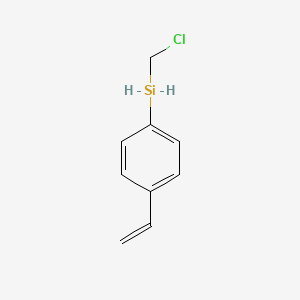

(Chloromethyl)(4-ethenylphenyl)silane

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11ClSi |

|---|---|

Molecular Weight |

182.72 g/mol |

IUPAC Name |

chloromethyl-(4-ethenylphenyl)silane |

InChI |

InChI=1S/C9H11ClSi/c1-2-8-3-5-9(6-4-8)11-7-10/h2-6H,1,7,11H2 |

InChI Key |

BAVGUNNLGCVGDH-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC=C(C=C1)[SiH2]CCl |

Origin of Product |

United States |

Synthetic Methodologies for Chloromethyl 4 Ethenylphenyl Silane

Strategies for Silicon-Carbon Bond Formation in Organosilanes

The creation of a stable silicon-carbon bond is a fundamental step in the synthesis of organosilanes. Several powerful methods have been developed for this purpose, each with its own advantages and substrate scope.

Hydrosilylation Approaches and Variations

Hydrosilylation is a widely utilized industrial process for the formation of silicon-carbon bonds. mdpi.comnih.gov This reaction involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as an alkene or alkyne. mdpi.com For the synthesis of a precursor to (Chloromethyl)(4-ethenylphenyl)silane, a potential route involves the hydrosilylation of 4-vinylstyrene with a suitable chloromethyl-containing silane (B1218182).

The reaction is typically catalyzed by transition metal complexes, with platinum-based catalysts being common. mdpi.comnih.gov However, research has also explored the use of other metals to improve efficiency and selectivity. nih.gov For instance, rhodium(I) catalysts have demonstrated high efficiency and selectivity in the hydrosilylation of allyl chloride with trichlorosilane, suggesting their potential applicability in similar reactions. nih.gov

A general scheme for this approach is as follows:

(Chloromethyl)dihydrosilane + 4-Vinylstyrene → (Chloromethyl)(4-ethenylphenyl)hydrosilane

Further reaction would then be required to replace the remaining hydride with another group or a halogen. The regioselectivity of the hydrosilylation can be influenced by the choice of catalyst and reaction conditions, leading to either the α- or β-adduct.

| Catalyst Type | Substrate Example | Product Example | Efficiency/Selectivity |

| Platinum Complexes | Alkenes and Hydrosiloxanes | Alkylsiloxanes | Widely used in industry. mdpi.com |

| Rhodium(I) Complexes | Allyl chloride and Trichlorosilane | Trichloro(3-chloropropyl)silane | High efficiency (TON up to 140,000) and selectivity (>99%). nih.gov |

| Iron/Cobalt Complexes | Alkenes and Hydrosilanes | Alkylsilanes | Lower cost alternatives to platinum. nih.gov |

Grignard Reagent Based Syntheses

Grignard reagents, or organomagnesium halides, are classic and versatile tools for forming carbon-carbon and carbon-heteroatom bonds, including silicon-carbon bonds. arabjchem.orggelest.com This methodology is foundational in organosilane chemistry. gelest.com The synthesis of this compound via a Grignard approach would likely involve the reaction of a chlorosilane precursor with a Grignard reagent derived from 4-vinylbromobenzene.

A plausible reaction sequence is:

4-Vinylbromobenzene + Mg → 4-Vinylphenylmagnesium bromide 4-Vinylphenylmagnesium bromide + (Chloromethyl)dichlorosilane → (Chloromethyl)(4-ethenylphenyl)chlorosilane

The reactivity of Grignard reagents necessitates careful control of reaction conditions, especially when other functional groups are present. The choice of solvent, such as tetrahydrofuran (THF) or diethyl ether, can influence the reaction rate and outcome. gelest.com While highly effective, a primary limitation of the Grignard process can be the difficulty in achieving clean, partial substitution of halogens on the silicon atom, especially when multiple reactive sites are available. gelest.com

Other Organometallic Coupling Reactions

Beyond Grignard reagents, other organometallic compounds can be employed for the formation of silicon-carbon bonds. Organolithium reagents, for example, are also commonly used for the synthesis of tetraorganosilanes through nucleophilic substitution on chlorosilanes. orgsyn.org However, their high reactivity can limit functional group compatibility. orgsyn.org

More recent developments have focused on catalytic cross-coupling reactions. These methods can offer greater control and functional group tolerance. For instance, zinc chloride has been found to catalyze the substitution reactions of chlorosilanes with a wide variety of organomagnesium reagents, presenting a potentially more efficient and cost-effective alternative. orgsyn.org The synthesis of (chloromethyl)dimethylphenylsilane has been successfully achieved using this method. orgsyn.org

Iterative and chemoselective ligation of different organometallic reagents to a silicon center represents a sophisticated approach for the controlled synthesis of complex silanes with multiple different substituents. chemrxiv.org

Introduction of the Chloromethyl Functionality

The chloromethyl group (-CH2Cl) is a key reactive handle in the target molecule. Its introduction can be achieved either by starting with a pre-functionalized precursor or by chlorinating a methyl group on a pre-formed organosilane.

Chlorination Techniques and Selectivity

Direct chlorination of a methyl-substituted silane is a potential route to introduce the chloromethyl group. This can be achieved using various chlorinating agents. For example, the chlorination of silanes, methoxysilanes, and silanols has been accomplished using catalytic amounts of iron(III) chloride (FeCl3) or iron(III) acetylacetonate (Fe(acac)3) with acetyl chloride as the chlorine source. researchgate.net This method is advantageous due to the use of an inexpensive and readily available catalyst under benign reaction conditions. researchgate.net

Another approach involves the use of sulfuryl chloride, often with an initiator such as azobisisobutyronitrile or benzoyl peroxide, to achieve chlorination of methylsilanes. The selectivity of these reactions is a critical consideration, as over-chlorination can lead to the formation of dichloromethyl and trichloromethyl byproducts.

| Chlorination Method | Reagents | Substrate | Product | Yield |

| Iron-Catalyzed Chlorination | FeCl3 or Fe(acac)3, Acetyl Chloride | Silanes, Alkoxysilanes, Silanols | Chlorosilanes | 50-93% researchgate.net |

| Free Radical Chlorination | Sulphuryl Chloride, Initiator | Chloro(methyl)silanes | Chloro(chloromethyl)silanes | Variable |

| Hydrogen Chloride/Ether | HCl in Ether | Hydridosilanes | Chlorosilanes | Effective and selective google.com |

Precursor Design for Chloromethylsilane Synthesis

A more common and often more controlled strategy for incorporating the chloromethyl group is to use a starting material that already contains this functionality. A variety of chloromethyl-containing chlorosilanes are commercially available or can be synthesized. Examples include:

Chloro(chloromethyl)dimethylsilane orgsyn.org

Dichloro(chloromethyl)methylsilane

Trichloro(chloromethyl)silane

These precursors can then be reacted with an appropriate organometallic reagent, such as the Grignard reagent derived from 4-vinylbromobenzene, to form the desired silicon-carbon bond. For example, chloro(chloromethyl)dimethylsilane can be reacted with phenylmagnesium bromide in the presence of a zinc chloride catalyst to produce (chloromethyl)dimethylphenylsilane in good yield. orgsyn.org A similar strategy could be adapted for the synthesis of this compound.

The use of alkoxysilanes, such as (chloromethyl)trimethoxysilane, as precursors is also a viable option. google.com These can be advantageous due to their potentially lower toxicity and different reactivity profiles compared to the corresponding chlorosilanes. nih.gov

Incorporation of the 4-Ethenylphenyl Moiety

The introduction of the 4-ethenylphenyl group is pivotal in the synthesis of the target silane. The choice of strategy depends on the availability of starting materials and the desired reaction conditions.

Vinyl functionalization strategies involve the modification of a pre-functionalized phenyl ring already attached to the silane core. This multi-step approach allows for the late-stage introduction of the reactive vinyl group. A common precursor for such a strategy would be a (chloromethyl)(4-halophenyl)silane, such as (chloromethyl)(4-bromophenyl)silane.

Common vinylation reactions in organic synthesis can be adapted for this purpose:

Stille Coupling: This involves the palladium-catalyzed reaction of the aryl halide precursor with an organotin reagent, such as vinyltributyltin. This method is known for its tolerance of a wide range of functional groups.

Suzuki Coupling: In this approach, the aryl halide is reacted with a vinylboronic acid or a vinylboronate ester in the presence of a palladium catalyst and a base. This method is often favored due to the low toxicity of the boron-containing byproducts.

Heck Reaction: This reaction could potentially form the vinyl group by coupling the aryl halide with ethylene gas under palladium catalysis. However, controlling selectivity and preventing polymerization can be challenging.

These methods offer versatility but may require careful optimization of catalysts, ligands, and reaction conditions to achieve high yields and avoid side reactions involving the chloromethyl or silane functionalities.

A more direct and often more efficient method for creating the C-Si bond is through aromatic substitution, typically utilizing a pre-formed 4-ethenylphenyl organometallic reagent. The Grignard reaction is a classic and widely used example of this approach.

The synthesis involves the reaction of a suitable chlorosilane with 4-vinylphenylmagnesium bromide. The Grignard reagent is prepared by reacting 4-bromostyrene with magnesium metal in an appropriate ether solvent like tetrahydrofuran (THF). This organometallic species then acts as a nucleophile, attacking the electrophilic silicon atom of a (chloromethyl)halosilane, such as (chloromethyl)methyldichlorosilane or (chloromethyl)trichlorosilane.

The reaction proceeds via a nucleophilic substitution mechanism at the silicon center, displacing a chloride ion and forming the desired carbon-silicon bond. organic-chemistry.org The number of chloro-substituents on the starting silane will determine the stoichiometry required and the potential for multiple substitutions. For instance, reacting 4-vinylphenylmagnesium bromide with (chloromethyl)trichlorosilane could potentially lead to a mixture of products if the reaction is not carefully controlled. sigmaaldrich.com A zinc-catalyzed variation of this nucleophilic substitution has also been shown to be effective for producing a range of tetraorganosilanes under mild conditions. organic-chemistry.org

Table 1: Comparison of Synthetic Routes for 4-Ethenylphenyl Moiety Incorporation

| Method | Precursor | Key Reagents | Advantages | Challenges |

| Suzuki Coupling | (Chloromethyl)(4-bromophenyl)silane | Vinylboronic acid, Pd catalyst, Base | Low toxicity of byproducts; mild conditions. | Multi-step process; cost of catalyst and ligands. |

| Stille Coupling | (Chloromethyl)(4-bromophenyl)silane | Vinyltributyltin, Pd catalyst | High functional group tolerance. | Toxicity of organotin reagents and byproducts. |

| Grignard Reaction | (Chloromethyl)trichlorosilane | 4-Vinylphenylmagnesium bromide | Direct C-Si bond formation; often high yield. | Grignard reagent is highly reactive and sensitive to moisture; potential for side reactions. |

Purity Assessment and Isolation Techniques

Following the synthesis, the crude product is typically a mixture containing the desired this compound, unreacted starting materials, catalysts, and byproducts. Therefore, robust purification and analysis methods are essential to isolate the compound at the required purity level.

Chromatography is a powerful technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. abcr.com For organosilanes, several chromatographic methods are applicable.

Gas Chromatography (GC): Given the likely volatility of this compound, GC is an excellent tool for both purity assessment and, on a smaller scale, purification. When coupled with mass spectrometry (GC-MS), it provides definitive identification of the product and impurities. google.com

Column Chromatography: This is a standard preparative technique for purifying organosilanes on a laboratory scale. mdpi.com Silica (B1680970) gel is a common stationary phase for normal-phase chromatography. The choice of eluent (mobile phase), typically a mixture of nonpolar solvents like hexanes and a slightly more polar solvent like ethyl acetate or dichloromethane, is optimized to achieve separation. For organoalkoxysilanes, which can react with the silanol groups on the silica surface, the addition of a small amount of ethanol to the eluent system can be beneficial. mdpi.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): In RP-HPLC, a nonpolar stationary phase (e.g., C18-functionalized silica) is used with a polar mobile phase. researchgate.net This technique is highly effective for separating compounds with different hydrophobicities and can be used for both analytical and preparative purposes.

For larger-scale purification, distillation and crystallization are often more practical and economical than chromatography.

Distillation: This technique separates liquids based on differences in their boiling points. researchgate.net Since organosilanes are often liquids at room temperature, vacuum distillation is particularly useful. prepchem.com By reducing the pressure, the boiling point of the compound is lowered, which helps to prevent thermal decomposition of the heat-sensitive chloromethyl and vinyl groups. Fractional distillation, using a column with theoretical plates, is employed to separate compounds with close boiling points, a common challenge in purifying silane mixtures. libretexts.org In some cases, extractive distillation may be used, where a solvent is added to alter the relative volatilities of the components in the mixture, facilitating their separation. google.com

Crystallization: If the target compound is a solid or can be converted to a stable crystalline derivative, crystallization can be a highly effective purification method. The crude product is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solvent. This method can yield materials of very high purity.

Table 2: Overview of Purification Techniques

| Technique | Principle of Separation | Scale | Applicability for Target Compound | Notes |

| Gas Chromatography (GC) | Volatility and interaction with stationary phase | Analytical to small preparative | High | Excellent for purity analysis (GC-FID) and identification (GC-MS). google.com |

| Column Chromatography | Adsorption/partitioning on a solid support | Lab scale | High | Silica gel is a common stationary phase; eluent choice is critical. mdpi.com |

| Vacuum Distillation | Differences in boiling points under reduced pressure | Lab to industrial | High | Prevents thermal decomposition of sensitive functional groups. prepchem.comlibretexts.org |

| Crystallization | Differential solubility | Lab to industrial | Conditional | Highly effective if the compound is a solid or forms a crystalline derivative. |

Advanced Spectroscopic and Structural Characterization of Chloromethyl 4 Ethenylphenyl Silane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of an organic or organometallic compound by mapping the chemical environments of its constituent atoms.

¹H NMR for Proton Environment Elucidation

A ¹H NMR spectrum would be crucial for identifying the different types of protons in the molecule. Expected signals would include those for the vinyl group protons (typically in the 5-7 ppm range with characteristic splitting patterns), the aromatic protons on the phenyl ring (around 7-8 ppm), the methylene (B1212753) protons of the chloromethyl group (likely in the 4-5 ppm range), and any protons directly attached to the silicon atom, which would appear in a distinct region of the spectrum. The integration of these signals would confirm the number of protons in each environment, and the coupling patterns would reveal their connectivity.

¹³C NMR for Carbon Backbone Analysis

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon framework. Distinct signals would be expected for the vinyl carbons, the aromatic carbons (with different shifts for the substituted and unsubstituted positions), and the chloromethyl carbon. The chemical shift of each carbon atom provides insight into its electronic environment.

²⁹Si NMR for Silicon Atom Environment

²⁹Si NMR is a specialized technique that directly probes the silicon atom. researchgate.netspectrabase.com The chemical shift of the silicon nucleus is highly sensitive to the nature of the substituents attached to it. For (Chloromethyl)(4-ethenylphenyl)silane, the ²⁹Si NMR spectrum would show a single resonance at a chemical shift characteristic of a silicon atom bonded to a chloromethyl group, a 4-ethenylphenyl group, and likely two other substituents not specified in the name (e.g., hydrogen or methyl groups, which would significantly influence the shift). osti.gov This analysis is fundamental in organosilicon chemistry for confirming the silicon center's coordination and bonding environment. nih.gov

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Mapping

To unambiguously assemble the molecular structure, two-dimensional NMR experiments would be indispensable.

COSY (Correlation Spectroscopy) would establish correlations between coupled protons, for instance, confirming the connectivity within the vinyl group and potentially between the vinyl group and the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would link each proton to its directly attached carbon atom, confirming assignments made in the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings between protons and carbons (typically over two or three bonds), which is critical for connecting the different fragments of the molecule, such as linking the chloromethyl group to the silicon atom and the silicon atom to the phenyl ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Both IR and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: An IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the vinyl and aromatic groups, C=C stretching of the vinyl and aromatic moieties, Si-C stretching, and C-Cl stretching. The presence and position of these bands would confirm the existence of the key functional groups. nist.govmdpi.com

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. rsc.orgmdpi.com The C=C vinyl and aromatic ring stretching vibrations, as well as the Si-phenyl vibration, would be expected to give strong signals in the Raman spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. The mass spectrum of this compound would show a molecular ion peak corresponding to its exact molecular mass. The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom (with its distinctive ³⁵Cl and ³⁷Cl isotopes). The fragmentation pattern would likely involve the loss of the chloromethyl group, the vinyl group, or other fragments, providing further evidence for the proposed structure. The fragmentation of the benzyl (B1604629) chloride moiety is a well-understood process that could provide a key diagnostic peak. nist.govchemicalbook.com

X-ray Diffraction (XRD) for Single Crystal Structure Determination

The process would involve growing a high-quality single crystal of the compound, which can be a challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, which is recorded by a detector. The intensities and positions of these spots are then used to calculate an electron density map, from which the atomic positions can be determined and the molecular structure can be refined.

For a compound like this compound, XRD analysis would confirm the tetrahedral geometry around the silicon atom and provide precise measurements of the Si-C(chloromethyl), Si-C(phenyl), C-Cl, and C=C bond lengths. Furthermore, it would reveal the torsion angles that define the orientation of the chloromethyl and 4-ethenylphenyl groups relative to each other. This information is crucial for understanding the steric and electronic properties of the molecule.

A hypothetical data table for the crystallographic analysis of this compound is presented below, based on typical values for similar organosilane compounds.

| Parameter | Hypothetical Value |

| Empirical formula | C9H11ClSi |

| Formula weight | 182.72 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1002 |

| Z | 4 |

| Calculated density (g/cm³) | 1.21 |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements present in a compound. This analysis is essential for verifying the empirical formula of a newly synthesized compound like this compound and ensuring its purity.

The analysis is typically performed using an automated elemental analyzer, which combusts a small, precisely weighed sample of the compound in a stream of oxygen. The combustion products, such as carbon dioxide, water, and nitrogen oxides, are separated and quantified. Chlorine content is often determined by other methods, such as titration after combustion.

For this compound, with a molecular formula of C₉H₁₁ClSi, the theoretical elemental composition can be calculated. The experimental results from an elemental analysis should closely match these theoretical values to confirm the stoichiometry of the compound.

Below is a data table comparing the theoretical elemental composition of this compound with hypothetical experimental values.

| Element | Theoretical (%) | Hypothetical Found (%) |

| Carbon (C) | 59.16 | 59.21 |

| Hydrogen (H) | 6.07 | 6.02 |

| Chlorine (Cl) | 19.40 | 19.35 |

| Silicon (Si) | 15.37 | 15.42 |

The close agreement between the hypothetical found values and the theoretical percentages would provide strong evidence for the correct elemental composition and purity of the synthesized this compound.

Polymerization Studies of Chloromethyl 4 Ethenylphenyl Silane

Homopolymerization Mechanisms and Kinetics

The homopolymerization of (Chloromethyl)(4-ethenylphenyl)silane can proceed through various mechanisms, primarily targeting the ethenyl (vinyl) group. The presence of the silicon atom and the chloromethyl group can influence the polymerization kinetics and the properties of the resulting polymer.

Free radical polymerization (FRP) is a common and versatile method for polymerizing vinyl monomers. For this compound, the polymerization proceeds via the ethenyl group, in a manner analogous to other styrenic monomers like 4-vinylbenzyl chloride (VBC).

The kinetics of the free radical polymerization of this compound can be described by the classical steps of initiation, propagation, and termination.

Initiation: The process begins with the decomposition of a radical initiator (I) to generate primary radicals (R•). These radicals then add to the double bond of the monomer (M) to form an active monomeric radical species. fujifilm.com The rate of initiation is dependent on the initiator's decomposition rate constant and its concentration. uvebtech.com

I → 2R•

R• + M → RM•

Propagation: The newly formed radical chain end (RM•) rapidly adds to subsequent monomer molecules, leading to the growth of the polymer chain. univook.com This step is characterized by the propagation rate constant (k_p_).

RM_n_• + M → RM_n+1_•

Termination: The growth of polymer chains is concluded by termination reactions, which typically occur through combination or disproportionation of two growing radical chains. libretexts.org The termination rate is proportional to the square of the concentration of growing radical chains. uvebtech.com

RM_n_• + RM_m_• → P_n+m_ (Combination)

RM_n_• + RM_m_• → P_n_ + P_m_ (Disproportionation)

The choice of initiator and reaction conditions significantly impacts the free radical polymerization of styrenic monomers.

Initiator Systems: Azo compounds, such as azobisisobutyronitrile (AIBN), and peroxides, like benzoyl peroxide (BPO), are commonly used initiators. fujifilm.comasianpubs.org The choice of initiator affects the rate of polymerization, with multifunctional initiators potentially leading to faster rates compared to monofunctional ones at equivalent molar concentrations. researchgate.net For instance, studies on the polymerization of 4-vinylbenzyl chloride have utilized BPO as an initiator. ukm.my

Reaction Conditions:

Temperature: Increasing the reaction temperature generally increases the rate of initiator decomposition and propagation, leading to a faster polymerization rate. fiveable.me For example, the polymerization of 4-vinylbenzyl chloride has been carried out at temperatures ranging from 60 °C to 80 °C. ukm.my

Solvent: The choice of solvent can influence the polymerization kinetics and the resulting polymer's molecular weight. Solvents like toluene, xylene, 1,4-dioxane, and tetrahydrofuran have been used in the polymerization of VBC. ukm.my

Monomer Concentration: A higher monomer concentration typically leads to a faster polymerization rate. uvebtech.com

Due to the structural similarity, the following table, based on data from the polymerization of 4-vinylbenzyl chloride (VBC), provides an illustrative example of how reaction conditions can influence the polymerization outcome.

| Initiator | Solvent | Temperature (°C) | Monomer:Initiator Ratio | Polymerization Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

| BPO | Toluene | 75 | VBC:BPO = 100:1 | 48 | - | - | - |

| BPO | Xylene | 80 | - | - | - | - | - |

| BPO | 1,4-Dioxane | 60 | VBC:BPO = 100:3 | 43 | - | - | - |

| BPO | THF | 60 | VBC:BPO = 100:3 | 43 | - | - | - |

Data is illustrative and based on studies of the analogous monomer 4-vinylbenzyl chloride. ukm.my

Controlled radical polymerization (CRP) techniques offer the ability to synthesize polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures.

Atom transfer radical polymerization (ATRP) is a powerful CRP method that can be applied to styrenic monomers. The pendant chloromethyl group in this compound could potentially act as an initiator for ATRP, though polymerization through the ethenyl group is also feasible. nih.gov For the polymerization of the ethenyl group, a typical ATRP system would involve a copper halide complexed with a nitrogen-based ligand as the catalyst. acs.org Kinetic studies on the surface-initiated ATRP of 4-vinylbenzyl chloride have shown a linear increase in polymer film thickness with polymerization time, indicating a controlled, "living" process. acs.org The presence of the Si-C bond in the initiator monolayer provides stability for the surface-initiated polymerization. acs.org

| Monomer | Initiator/Surface | Catalyst/Ligand | Solvent | Temperature (°C) | Time (h) | Film Thickness (nm) |

| NaStS | Si-VBC | CuCl/CuCl₂/Bpy | Water | 30 | 0.5 - 3 | Linear increase with time |

| PEGMA | Si-VBC | CuCl/CuCl₂/Bpy | Water | 30 | - | - |

Data from surface-initiated ATRP of related monomers initiated from a VBC-functionalized silicon surface. acs.orgacs.org

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another versatile CRP technique suitable for a wide range of monomers, including styrenics. beilstein-journals.org RAFT polymerization of 4-vinylbenzyl chloride has been successfully demonstrated, yielding well-defined polymers. nih.govbeilstein-journals.org This method avoids potential side reactions associated with the C-Cl bond that might occur in ATRP. nih.govbeilstein-journals.org The control over the polymerization is achieved by using a RAFT agent, typically a thiocarbonylthio compound. The polymerization kinetics exhibit features of a controlled process, such as a linear increase in molecular weight with conversion. nih.gov Using an initiator like AIBN at lower temperatures can improve control over the molecular weight. beilstein-journals.org

| Monomer | RAFT Agent | Initiator | Solvent | Temperature (°C) | Targeted DP | PDI (Mw/Mn) |

| VBC | - | AIBN | - | Lower Temps | ~100 | Improved Control |

| VBC | - | Thermal | - | Higher Temps | Higher | Poorer Control |

Illustrative data based on RAFT polymerization of 4-vinylbenzyl chloride. beilstein-journals.org

Controlled Radical Polymerization (CRP) Techniques

Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is a controlled radical polymerization (CRP) technique that enables the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures. sigmaaldrich.comwikipedia.org The mechanism relies on the reversible termination of growing polymer chains by a stable nitroxide radical. wikipedia.org

While specific studies detailing the NMP of this compound are not prevalent in the public domain, the polymerization of the structurally similar monomer, 4-chloromethylstyrene (CMS), is well-documented. Given that the ethenylphenyl group of the target silane (B1218182) is essentially a styrene (B11656) moiety, its behavior in NMP is expected to be comparable. NMP is particularly effective for styrene and its derivatives. mdpi.com

The process typically involves an alkoxyamine initiator which, upon thermal homolysis, generates a carbon-centered radical to initiate polymerization and a persistent nitroxide radical that reversibly caps the growing polymer chain. wikipedia.org This reversible capping process maintains a low concentration of active radicals, suppressing irreversible termination reactions and allowing for controlled chain growth. sigmaaldrich.com For this compound, the key considerations would be the stability of the chloromethyl and silane functionalities under NMP conditions, which are typically conducted at elevated temperatures (e.g., 120 °C). mdpi.com The chloromethyl group is generally stable under these radical conditions, as is the silane group, allowing for the synthesis of well-defined polymers bearing these functional handles for post-polymerization modification.

Anionic and Cationic Polymerization Considerations

Ionic polymerizations are highly sensitive to monomer structure, impurities, and solvent polarity. wikipedia.orguni-bayreuth.de The suitability of this compound for these mechanisms requires careful consideration of its functional groups.

Anionic Polymerization: Anionic polymerization proceeds through propagating carbanionic chain ends and is effective for monomers with electron-withdrawing substituents that can stabilize the negative charge, such as styrene. uni-bayreuth.desemanticscholar.org The vinylphenyl portion of this compound is therefore susceptible to anionic polymerization. However, significant challenges arise from the two other functional groups:

The Chloromethyl Group: This group is a reactive electrophilic site. It can be attacked by the highly nucleophilic initiators (e.g., alkyllithiums) or the propagating carbanionic chain ends. This would lead to irreversible termination or branching reactions, disrupting controlled polymerization and broadening the molecular weight distribution.

The Silane Group: While vinylsilanes can undergo anionic polymerization, the specific silane moiety in the target monomer could also be susceptible to nucleophilic attack, depending on the reaction conditions and the nature of the substituents on the silicon atom.

To achieve a controlled anionic polymerization, these side reactions would need to be suppressed, potentially through the use of low temperatures, specific counter-ions, or by protecting the chloromethyl group prior to polymerization. Anionic stitching polymerization has been successfully applied to other styryl(vinyl)silanes to create unique polymer architectures. rsc.org

Cationic Polymerization: Cationic polymerization involves the propagation of carbocationic chain ends and is suitable for monomers with electron-donating groups that can stabilize the positive charge. wikipedia.org The ethenyl group on the phenyl ring can be polymerized cationically. The key consideration for this compound in cationic polymerization is the chloromethyl group itself.

The benzylic chloride can act as an initiation site in the presence of a Lewis acid co-initiator (e.g., TiCl₄, AlCl₃), a process known as "self-initiation". epa.govmdpi.com Furthermore, the propagating cationic chain end could potentially react with the chlorine atom on another monomer unit, leading to branching. Studies on the cationic copolymerization of p-(chloromethyl)styrene (p-CMS) with isobutylene show that the benzyl (B1604629) chloride group in the formed polymer chain can slowly initiate further polymerization, leading to branched structures. epa.gov Therefore, while cationic polymerization is possible, controlling the reaction to produce linear, well-defined polymers would be challenging due to multiple initiation pathways and potential side reactions.

Copolymerization with Diverse Monomers

The presence of the vinyl group allows this compound to be copolymerized with a wide range of other vinyl monomers. This enables the synthesis of functional copolymers where the properties can be tailored by the choice of comonomer and the resulting copolymer composition. The chloromethyl group is typically preserved during radical copolymerization, making it available for subsequent chemical modifications.

Reactivity Ratios and Monomer Sequence Distribution

The behavior of two monomers in a copolymerization reaction is described by their reactivity ratios, r₁ and r₂. These ratios are defined by the Mayo-Lewis equation and compare the rate constant of a propagating chain adding a monomer of its own kind versus adding the comonomer. wikipedia.org

d[M₁]/d[M₂] = ([M₁]/[M₂]) * (r₁[M₁] + [M₂]) / ([M₁] + r₂[M₂])

Where:

[M₁] and [M₂] are the concentrations of the two monomers.

r₁ = k₁₁/k₁₂ and r₂ = k₂₂/k₂₁ are the reactivity ratios.

The values of r₁ and r₂ determine the distribution of monomer units along the polymer chain.

| Condition | Copolymer Type | Description |

| r₁ > 1, r₂ < 1 | Blocky/Statistical | M₁ radical prefers to add M₁. M₂ radical prefers to add M₁. |

| r₁ ≈ r₂ ≈ 1 | Ideal / Statistical | Random incorporation of monomers. |

| r₁ ≈ r₂ ≈ 0 | Alternating | Each radical prefers to add the other monomer. |

| r₁ > 1, r₂ > 1 | Blocky / Mixture | Tendency toward homopolymerization of both monomers. |

This table illustrates the interpretation of reactivity ratios based on the Mayo-Lewis model.

Synthesis of Statistical, Block, and Graft Copolymers

The versatile structure of this compound allows for its incorporation into various copolymer architectures.

Statistical Copolymers: These can be readily synthesized by copolymerizing this compound with other monomers via free radical polymerization. The monomer sequence distribution will depend on the reactivity ratios as discussed above. For example, copolymerization with acrylates or other styrenic monomers using a radical initiator like AIBN would yield statistical copolymers.

Block Copolymers: The synthesis of block copolymers requires a controlled or living polymerization technique. d-nb.info Using NMP, a block of poly(this compound) could be synthesized first, and then a second monomer could be added to grow another block from the living chain ends. sigmaaldrich.com Alternatively, in anionic polymerization, the reactive chloromethyl group presents a challenge, but it could also be used as a linking point. For instance, a living polymer (like polystyrene) could be reacted with a polymer containing chloromethyl groups to form a block copolymer, though this is technically a grafting reaction.

Graft Copolymers: The chloromethyl group is an ideal functionality for creating graft copolymers through either "grafting-from" or "grafting-onto" methods. researchgate.netmdpi.com

Grafting-from: The poly(this compound) backbone can be used to initiate the polymerization of a second monomer from the chloromethyl sites. For example, the chloromethyl groups can be converted into initiation sites for Atom Transfer Radical Polymerization (ATRP) to grow side chains.

Grafting-onto: A pre-synthesized living polymer with a nucleophilic chain end (e.g., a living anionic polymer) can react with the electrophilic chloromethyl groups along the poly(this compound) backbone, attaching the pre-made chains as grafts. researchgate.net

Copolymerization with Other Organosilane Monomers

This compound can be copolymerized with other organosilane monomers to create polymers with a high silicon content and tailored properties, such as thermal stability, hydrophobicity, and refractive index. dakenchem.com Potential comonomers include:

(4-ethenylphenyl)trimethoxysilane: Copolymerization would yield a polymer with both reactive chloromethyl groups and hydrolyzable trimethoxysilyl groups, which can be used for cross-linking or grafting to inorganic surfaces. dakenchem.com

Vinyl-functional siloxanes: Incorporating siloxane monomers could enhance flexibility and lower the glass transition temperature of the resulting copolymer.

Other vinylphenyl silanes: Copolymerization with monomers like trimethyl(4-vinylphenyl)silane would allow for the precise tuning of the concentration of chloromethyl functional groups along the polymer backbone.

The reactivity of the vinyl group in silane monomers can be influenced by the substituents on the silicon atom. Therefore, determining the reactivity ratios would be essential for controlling the composition and microstructure of these all-silicon-containing copolymers.

Polymer Microstructure and Architecture Control

Control over the polymer's microstructure (e.g., tacticity) and architecture (e.g., linear, branched, star) is crucial for determining its macroscopic properties.

Microstructure (Tacticity): Tacticity refers to the stereochemical arrangement of chiral centers in the polymer backbone. For poly(this compound), the main types would be:

Isotactic: All phenyl groups are on the same side of the polymer chain.

Syndiotactic: Phenyl groups are on alternating sides of the chain.

Atactic: Phenyl groups are randomly arranged.

Free radical polymerization, including NMP, of styrenic monomers typically produces atactic polymers, although syndiotactic-rich polystyrene can be achieved under certain NMP conditions. mdpi.com Anionic polymerization, depending on the solvent, counter-ion, and temperature, can offer greater control over tacticity. For instance, anionic polymerization of styrene in nonpolar solvents often yields isotactic-rich polymer, while in polar solvents it tends to be atactic. Similar control might be achievable for this compound if the side reactions involving the chloromethyl group can be managed.

Architecture Control: The architecture of polymers derived from this compound is highly controllable due to its dual functionality.

Linear Polymers: Can be synthesized using controlled polymerization methods like NMP, provided that the chloromethyl group does not participate in side reactions.

Branched Polymers: As discussed, cationic polymerization may inherently lead to branching. epa.gov Branching can also be introduced deliberately by using a comonomer with multiple polymerizable groups or by controlling post-polymerization modification reactions.

Star and Grafted Polymers: The chloromethyl group is the key to forming complex architectures. As detailed in section 4.2.2, it serves as a versatile anchor point for grafting side chains onto a linear backbone or for linking polymer arms together. researchgate.netmdpi.com The synthesis of branched polymethylhydrosiloxanes demonstrates how different silane precursors can be used to control polymer structure. mdpi.com

By selecting the appropriate polymerization technique and reaction conditions, a wide array of polymer structures can be developed from this versatile monomer, each designed for specific material applications.

Stereoregularity and Tacticity

The stereochemistry of a polymer, specifically its tacticity, plays a crucial role in determining its physical and mechanical properties. Tacticity refers to the relative stereochemical arrangement of adjacent chiral centers along the polymer backbone. For polymers derived from vinyl monomers like this compound, the main types of tacticity are isotactic (substituents on the same side of the polymer chain), syndiotactic (substituents on alternating sides), and atactic (random arrangement of substituents).

Direct experimental studies on the stereoregularity and tacticity of poly(this compound) are not extensively reported in the literature. However, insights can be drawn from the well-studied polymerization of styrene and its derivatives. The tacticity of polystyrene is highly dependent on the polymerization method and catalyst system employed.

Free-Radical Polymerization: Conventional free-radical polymerization of styrene typically yields atactic polystyrene, which is amorphous and possesses a glass transition temperature around 100°C. It is anticipated that the free-radical polymerization of this compound would similarly produce a largely atactic polymer due to the non-stereospecific nature of the propagating radical. The bulky (chloromethyl)silane substituent at the para position might introduce some steric hindrance that could slightly influence the stereochemistry of monomer addition, but a predominantly atactic structure is expected.

Coordination Polymerization: Ziegler-Natta and metallocene catalysts are known to produce stereoregular polystyrene. Depending on the catalyst symmetry and reaction conditions, both isotactic and syndiotactic polystyrene can be synthesized. These stereoregular forms are semi-crystalline and exhibit higher melting points and different mechanical properties compared to their atactic counterpart. It is plausible that the use of such stereospecific catalysts in the polymerization of this compound could lead to the formation of polymers with controlled tacticity. The specific stereochemical outcome would depend on the interaction between the monomer's substituent and the catalyst's active site.

Living Radical Polymerization: Techniques like Atom Transfer Radical Polymerization (ATRP) have been shown to offer some control over the tacticity of polymers derived from substituted styrenes. For instance, the polymerization of various para-substituted styrenes via ATRP has been investigated, showing that the electronic nature of the substituent can influence the polymerization kinetics and, to some extent, the polymer's microstructure.

The following table provides a hypothetical summary of the expected tacticity of poly(this compound) based on different polymerization methods, drawing parallels with polystyrene.

| Polymerization Method | Predominant Tacticity | Expected Crystallinity |

| Free-Radical Polymerization | Atactic | Amorphous |

| Ziegler-Natta Catalysis | Isotactic | Semi-crystalline |

| Metallocene Catalysis | Syndiotactic | Semi-crystalline |

| Living Radical Polymerization | Potentially controlled | Variable |

This table is illustrative and based on analogies with styrene polymerization. Specific experimental validation is required.

Branching and Crosslinking Phenomena

Branching and crosslinking are significant phenomena in polymerization that can drastically alter the properties of the resulting polymer, transforming a soluble, linear polymer into an insoluble, three-dimensional network. In the case of this compound, both branching and crosslinking can be anticipated due to the monomer's structure and reactivity.

The primary mechanism for the formation of a linear polymer is through the chain-growth polymerization of the ethenyl group. However, the presence of the reactive chloromethyl group introduces the possibility of side reactions that can lead to branching and crosslinking.

Branching: During free-radical polymerization, chain transfer to the polymer can occur, where a propagating radical abstracts an atom from an already formed polymer chain, creating a new radical site on the backbone. This new radical can then initiate the growth of a new polymer chain, resulting in a branched structure. The benzylic protons on the chloromethyl group and the protons on the silicon atom could potentially be sites for such chain transfer reactions.

Crosslinking: The chloromethyl group is a reactive site that can undergo various nucleophilic substitution reactions. This reactivity is the primary pathway for crosslinking in polymers derived from this compound.

Friedel-Crafts Alkylation: The chloromethyl group can act as an alkylating agent in the presence of a Lewis acid catalyst or even thermally at elevated temperatures. It can react with the phenyl rings of other polymer chains, forming a methylene (B1212753) bridge between them. This intermolecular reaction leads to the formation of a crosslinked network. This is a well-known crosslinking mechanism for polymers containing chloromethylstyrene units. acs.orgresearchgate.net

Reaction with Nucleophiles: If the polymerization is carried out in the presence of difunctional nucleophiles, or if the resulting polymer is treated with such reagents, crosslinking can occur. For example, reaction with a diamine would lead to the linking of two polymer chains through the amine.

The extent of branching and crosslinking can be controlled by the reaction conditions. For instance, in free-radical polymerization, higher monomer conversion, higher temperatures, and lower initiator concentrations can favor chain transfer reactions, leading to more branching. The degree of crosslinking via the chloromethyl group can be controlled by the addition of a catalyst, the reaction temperature, and the reaction time.

The following table summarizes the potential for branching and crosslinking during the polymerization of this compound.

| Phenomenon | Primary Cause | Influencing Factors | Consequence |

| Branching | Chain transfer to polymer | High temperature, high conversion, low initiator concentration | Decreased density, altered solution viscosity |

| Crosslinking | Intermolecular reaction of chloromethyl groups (e.g., Friedel-Crafts alkylation) | Presence of Lewis acid catalyst, high temperature, prolonged reaction time | Formation of an insoluble gel, increased mechanical strength and thermal stability |

Polymerization in Different Media (Solution, Emulsion, Suspension, Bulk)

The choice of polymerization medium has a profound impact on the polymerization kinetics, the final properties of the polymer, and the processability of the reaction mixture. This compound, being a substituted styrene, can likely be polymerized in various media.

Solution Polymerization: In solution polymerization, the monomer and initiator are dissolved in a suitable solvent. This method allows for good heat control and reduces the viscosity of the reaction medium. For this compound, solvents such as toluene, xylene, or tetrahydrofuran could be employed. ukm.my Solution polymerization is advantageous for producing polymers with a narrow molecular weight distribution, especially when living polymerization techniques are used. However, the presence of a solvent reduces the monomer concentration, which can lead to lower polymerization rates and requires a solvent removal step after polymerization.

Emulsion Polymerization: Emulsion polymerization is a heterogeneous process where a water-insoluble monomer is dispersed in an aqueous phase with the aid of a surfactant. Polymerization is initiated by a water-soluble initiator, and the reaction primarily occurs in the monomer-swollen surfactant micelles. This technique allows for the production of high molecular weight polymers at a high polymerization rate, with excellent heat dissipation. For this compound, a standard emulsion polymerization recipe for styrene could be adapted, using surfactants like sodium dodecyl sulfate and a water-soluble initiator such as potassium persulfate. The resulting polymer is obtained as a stable latex. Studies on the emulsion polymerization of vinylbenzyl chloride (a close analog) have shown rapid polymerization kinetics. researchgate.net

Suspension Polymerization: Suspension polymerization is another heterogeneous technique where the monomer is dispersed as droplets in a continuous phase, typically water. A monomer-soluble initiator is used, and polymerization occurs within the individual monomer droplets. This method can be viewed as "bulk" polymerization in miniature. Stabilizers are used to prevent the droplets from coalescing. The product is obtained as small, spherical beads, which are easy to handle and purify. This method is widely used for the production of polystyrene beads. For this compound, a suspension polymerization system similar to that used for styrene could be employed, using a protective colloid like polyvinyl alcohol and a monomer-soluble initiator such as benzoyl peroxide.

Bulk Polymerization: Bulk polymerization is carried out with only the monomer and an initiator, without any solvent. This method offers the advantage of producing a very pure polymer and allows for the direct casting of the polymerizing mixture into final shapes. However, heat dissipation and viscosity control are major challenges due to the highly exothermic nature of polymerization and the significant increase in viscosity (the Trommsdorff-Norrish effect). For this compound, bulk polymerization could lead to a high molecular weight polymer, but careful temperature control would be necessary to prevent runaway reactions and to minimize side reactions involving the chloromethyl group.

The following table provides a comparative overview of the different polymerization media for this compound, based on general principles and data from similar systems.

| Polymerization Medium | Typical Initiator Type | Key Advantages | Key Disadvantages | Expected Product Form |

| Solution | Soluble in the reaction medium | Good heat control, lower viscosity, suitable for kinetic studies | Lower polymerization rate, solvent removal required | Polymer in solution |

| Emulsion | Water-soluble | High molecular weight at high rates, excellent heat transfer | Presence of surfactants and other additives in the final product | Polymer latex |

| Suspension | Monomer-soluble | Easy product isolation (beads), good heat control | Requires continuous agitation, potential for bead agglomeration | Polymer beads |

| Bulk | Monomer-soluble | High polymer purity, direct casting | Difficult heat and viscosity control, potential for runaway reactions | Solid polymer block |

This table presents expected outcomes based on established polymerization principles. Actual results would depend on specific experimental conditions.

Chemical Reactivity and Post Polymerization Functionalization of Chloromethyl 4 Ethenylphenyl Silane and Its Polymers

Reactions Involving the Chloromethyl Group

The chloromethyl group, a benzylic halide, is the primary site for post-polymerization functionalization. Its reactivity is analogous to that of poly(vinylbenzyl chloride), serving as a versatile electrophilic handle for a wide array of chemical modifications. acs.orgresearchgate.net These transformations are crucial for applications ranging from anion-exchange resins to solid-phase synthesis supports. acs.org

The chlorine atom of the chloromethyl group is readily displaced by a variety of nucleophiles in classic SN2 reactions. This allows for the straightforward introduction of diverse functionalities onto the polymer backbone.

Amination: Reaction with primary, secondary, or tertiary amines is a common modification. Quaternization, particularly with tertiary amines like pyridine, is a widely used reaction, not only for creating anion-exchange resins but also as an analytical method to determine the number of accessible chloromethyl groups in cross-linked polymer beads. researchgate.net The reaction with primary amines, such as in the Delepine reaction using hexamethylenetetramine, provides a pathway to aminomethyl groups, with conversions reported to be as high as 90-95%. researchgate.net

Thiolation: Thiols and thiolate salts react efficiently to form thioether linkages. For instance, chloromethylated polystyrene resins can be converted into thiocyanomethyl groups. itu.edu.tr

Alkoxylation: Alcohols and phenols can act as nucleophiles, typically in the presence of a base, to form ether linkages. This allows for the attachment of a wide range of organic moieties.

These substitution reactions enable the covalent attachment of various molecules, including ligands, catalysts, and biologically active compounds, to the polymer support.

| Nucleophile Class | Specific Reagent | Resulting Functional Group | Typical Reaction Conditions |

|---|---|---|---|

| Amines (Primary) | Hexamethylenetetramine (Delepine Reaction) | -CH₂-NH₂ (Aminomethyl) | Ethanol/Chloroform, reflux researchgate.net |

| Amines (Tertiary) | Pyridine | -CH₂-N⁺C₅H₅ Cl⁻ (Pyridinium Chloride) | Pyridine (reagent and solvent), heat researchgate.net |

| Thiols | Potassium Thiocyanate | -CH₂-SCN (Thiocyanomethyl) | Solvent (e.g., DMF) itu.edu.tr |

| Alcohols/Alkoxides | Sodium Methoxide | -CH₂-OCH₃ (Methoxymethyl) | Methanol, heat |

| Carboxylates | Sodium Acetate | -CH₂-O-C(O)CH₃ (Acetoxymethyl) | Polar aprotic solvent (e.g., DMF) |

Beyond direct substitution, the chloromethyl group can be converted into other valuable functional groups through multi-step sequences or direct oxidation.

Aldehyde Formation: A notable transformation is the oxidation of the chloromethyl group to a formyl (aldehyde) group. This can be achieved with high efficiency using reagents like dimethyl sulfoxide (DMSO), as demonstrated in the Kornblum oxidation. Studies on related chloromethylated polystyrenes have shown quantitative conversion to benzaldehyde groups with no evidence of other functional groups being formed. acs.org

Carboxylic Acid Formation: The aldehyde can be further oxidized to a carboxylic acid using standard oxidizing agents such as potassium permanganate or Jones reagent. Alternatively, the chloromethyl group can be converted to a nitrile (-CH₂-CN) via substitution with cyanide, followed by hydrolysis to yield a carboxylic acid. The conversion to cyanomethyl groups from chloromethylated polystyrene has been successfully demonstrated. itu.edu.tr

| Starting Group | Target Group | Reagents and Method | Intermediate (if any) |

|---|---|---|---|

| -CH₂Cl | -CHO (Aldehyde) | Dimethyl sulfoxide (DMSO), heat (Kornblum Oxidation) acs.org | N/A |

| -CH₂Cl | -CH₂OH (Hydroxymethyl) | Hydrolysis with aqueous base (e.g., NaOH), often with phase-transfer catalyst itu.edu.tr | N/A |

| -CH₂Cl | -COOH (Carboxylic Acid) | 1. NaCN (forms nitrile) 2. H₃O⁺, heat (hydrolysis) | -CH₂CN (Cyanomethyl) itu.edu.tr |

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. The chloromethyl group is an excellent precursor for engaging in these powerful ligation strategies. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

To participate in CuAAC, the chloromethyl group is first converted into an azidomethyl group (-CH₂N₃) via nucleophilic substitution with an azide salt, such as sodium azide. This transformation is typically efficient and clean. The resulting polymer, now decorated with pendant azide groups, can react with a wide variety of alkyne-functionalized molecules in the presence of a copper(I) catalyst to form stable 1,2,3-triazole linkages. drexel.edu This methodology provides a highly modular and efficient route for attaching complex molecules, including biomolecules and fluorophores, to the polymer. nih.gov Another relevant click reaction is the thiol-ene reaction, where a thiol adds across a double bond, though this is more relevant to the ethenylphenyl group. mdpi.com

Reactions Involving the Ethenylphenyl Group (Pre-polymerization)

While most functionalization occurs post-polymerization via the chloromethyl group, the ethenylphenyl moiety can also undergo chemical modification prior to polymerization. These reactions alter the monomer structure, leading to polymers with different properties.

The phenyl ring of (Chloromethyl)(4-ethenylphenyl)silane is susceptible to electrophilic aromatic substitution (SEAr), a fundamental reaction of aromatic compounds. wikipedia.org Common SEAr reactions include nitration, sulfonation, halogenation, and Friedel-Crafts alkylation/acylation. total-synthesis.commasterorganicchemistry.com The regiochemical outcome of the substitution is directed by the two existing substituents: the vinyl group and the chloromethylsilyl group.

Directing Effects: The vinyl group is generally considered an ortho-, para-directing and activating group. The silylmethyl group's electronic effect is more complex, but alkylsilyl groups are typically weak activators and ortho-, para-directing. With both groups directing to the same positions (ortho to the vinyl group, which is meta to the chloromethylsilyl group, and vice-versa), substitution is expected to occur at the positions ortho to the vinyl group.

Example Reactions:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the aromatic ring. masterorganicchemistry.com

Sulfonation: Treatment with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H). masterorganicchemistry.com

These pre-polymerization modifications can be used to introduce additional functionality or to tune the electronic properties of the monomer and resulting polymer.

The vinyl group's carbon-carbon double bond is reactive towards addition reactions.

Hydrogenation: The vinyl group can be selectively reduced to an ethyl group through catalytic hydrogenation, typically using hydrogen gas with a metal catalyst like palladium, platinum, or nickel. This converts the styrenic monomer into an ethylphenyl-functionalized silane (B1218182), which would then require a different polymerization mechanism or could be used as a non-polymerizable functional silane.

Halogenation: The vinyl group readily undergoes electrophilic addition with halogens such as bromine (Br₂) or chlorine (Cl₂). For example, the reaction with bromine in an inert solvent results in the formation of a 1,2-dibromoethyl group. youtube.com This reaction removes the polymerizable double bond, functionalizing the side chain of the monomer.

Silane Moiety Reactivity

The reactivity of the silane moiety in this compound is a critical aspect of its chemistry, governing its use as a coupling agent and a precursor to silicone-based materials. The silicon atom is bonded to both a chloromethylphenyl group and typically one or more hydrolyzable groups (like alkoxy groups, which are assumed for this context though not explicitly in the name). This bifunctionality allows for distinct chemical transformations at the silicon center.

Hydrolysis and Condensation Reactions of Silanes (Siloxane Formation)

The primary reaction pathway for organosilanes, particularly those with alkoxy groups, involves a two-step process of hydrolysis and condensation. This process is fundamental to the formation of polysiloxane networks and the application of silanes as surface modifiers and coupling agents. spast.org

Hydrolysis: The first step is the hydrolysis of the hydrolyzable groups (e.g., methoxy, ethoxy) attached to the silicon atom in the presence of water. This reaction is often catalyzed by acids or bases and results in the formation of silanol (Si-OH) groups. spast.orgnih.gov The reaction can be represented as:

R-Si(OR')₃ + 3H₂O → R-Si(OH)₃ + 3R'OH

The rate of hydrolysis is influenced by several factors, including pH, temperature, solvent, and the chemical nature of the organic substituent (R) on the silicon atom. spast.orgnih.gov Acidic conditions are generally chosen to promote the formation of silanols while slowing down the subsequent self-condensation reactions. researchgate.netresearchgate.net The presence of the electron-withdrawing chloromethylphenyl group can influence the electronic environment of the silicon atom, thereby affecting the kinetics of hydrolysis.

Condensation: The newly formed silanol groups are reactive and can undergo condensation reactions with other silanols or with unreacted alkoxy groups. This process results in the formation of stable siloxane bonds (Si-O-Si) and the elimination of water or alcohol. spast.orgnih.gov

R-Si(OH)₃ + (HO)₃Si-R → (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O

This condensation can continue, leading to the formation of oligomers and eventually a cross-linked, three-dimensional polysiloxane network. The kinetics of condensation are also pH-dependent, with the reaction being slowest near neutral pH. The structure of the final network is highly dependent on the reaction conditions which control the relative rates of hydrolysis and condensation. nih.gov

| Reaction Stage | General Equation | Key Characteristics | Influencing Factors |

| Hydrolysis | R-Si(OR')₃ + H₂O → R-Si(OH)(OR')₂ + R'OH | Conversion of alkoxy groups to silanol groups. | pH, Catalyst, Solvent, Temperature, Nature of R and R' groups. spast.orgnih.gov |

| Condensation | 2 R-Si(OH)₃ → (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O | Formation of siloxane (Si-O-Si) bonds. | pH, Silanol concentration, Steric effects of R group. spast.orgnih.gov |

| Network Formation | n R-Si(OH)₃ → (RSiO₁.₅)n + 1.5n H₂O | Cross-linking to form a 3D polysiloxane network. | Reaction conditions, Water/silane ratio, Catalyst. |

Cleavage of Silicon-Carbon Bonds

The silicon-carbon (Si-C) bond is generally characterized by high thermal and chemical stability. However, under specific conditions, this bond can be cleaved. The cleavage of the Si-C bond in arylsilanes is a known challenge, particularly during sol-gel polycondensation under acidic or basic conditions. rsc.org

Several factors can promote the cleavage of the Si-C bond:

Acidic/Basic Conditions: Both strong acids and bases can facilitate the cleavage, particularly in the presence of nucleophiles or electrophiles. rsc.org For instance, studies on benzyltrimethylsilanes have shown that cleavage in aqueous-methanolic sodium hydroxide is facilitated by electron-withdrawing substituents on the aromatic ring. le.ac.uk

Electrophiles: A key step in the synthetic application of organosilicon compounds is the electrophilic cleavage of the Si-C bond. nih.gov This can be achieved with various electrophiles, including halogens and metal salts. nih.gov

Hypercoordination: The activation of the Si-C bond can be achieved by increasing the coordination number of the silicon atom. The formation of penta- or hexa-coordinate silicon species enhances the bond's susceptibility to cleavage. nih.gov

Extreme Conditions: Extreme conditions, such as the use of supercritical water, can lead to facile and rapid cleavage of Si-C bonds in various organosilanes, including robust tetraalkylsilanes. oup.com

Oxidative Cleavage: The Si-C bond can be cleaved under oxidative conditions, such as the Fleming-Tamao oxidation, which converts the bond into a carbon-oxygen bond (an alcohol). nih.gov

For this compound, the aryl-silicon bond is the most likely to be targeted for cleavage under harsh acidic or basic conditions. Strategies to mitigate this include careful control of pH during hydrolysis and condensation or the insertion of an alkyl linker between the aromatic ring and the silicon atom. rsc.org

Post-Polymerization Modification Strategies

Once this compound is polymerized via its ethenyl (vinyl) group, the resulting polymer, poly[this compound], possesses highly versatile functional handles for further modification. The pendant chloromethyl and silane groups on the polymer backbone open up a vast range of chemical transformations, allowing for the synthesis of advanced functional materials. The history of post-polymerization modification dates back to the 19th century with the modification of natural polymers like rubber and cellulose. wiley-vch.de

Modification of Polymer Side Chains via Chloromethyl Reactivity

The chloromethyl group (-CH₂Cl) attached to the phenyl ring is analogous to that in vinylbenzyl chloride (also known as chloromethyl styrene), a well-studied functional monomer. researchgate.net This benzylic chloride is a potent electrophile, making it highly susceptible to nucleophilic substitution reactions. This reactivity provides a powerful tool for introducing a wide array of functional groups onto the polymer side chains. researchgate.netd-nb.info

Common nucleophilic substitution reactions include:

Quaternization: Reaction with tertiary amines to introduce quaternary ammonium groups, imparting cationic properties to the polymer.

Etherification: Reaction with alkoxides or phenoxides to form ether linkages.

Esterification: Reaction with carboxylate salts to introduce ester functionalities.

Azide Substitution: Reaction with sodium azide to introduce azido groups (-N₃), which are valuable precursors for "click" chemistry reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Cyanation: Reaction with cyanide salts to introduce nitrile groups.

Thiolation: Reaction with thiols or thiolate salts to form thioethers.

These modifications can dramatically alter the polymer's properties, such as its solubility, thermal stability, and chemical reactivity, creating new materials with tailored functionalities. sid.ir

| Nucleophile | Reagent Example | Functional Group Introduced | Resulting Polymer Property |

| Tertiary Amine | Trimethylamine | Quaternary Ammonium (-N⁺R₃) | Cationic, water-soluble |

| Alkoxide | Sodium Ethoxide | Ether (-OR) | Modified polarity and solubility |

| Carboxylate | Sodium Acetate | Ester (-OCOR) | Altered hydrophilicity |

| Azide | Sodium Azide | Azide (-N₃) | "Clickable" for further functionalization |

| Thiol | Ethanethiol | Thioether (-SR) | Introduction of sulfur functionality |

Grafting-From and Grafting-To Approaches

The reactive chloromethyl groups serve as excellent anchor points for the synthesis of graft copolymers, which consist of a main polymer backbone with other polymer chains (grafts) attached as side chains. wikipedia.org There are two primary strategies for this: "grafting-from" and "grafting-to".

Grafting-From: In this approach, the chloromethyl groups on the polymer backbone are first converted into initiator sites. wikipedia.orgyoutube.com Subsequently, a second monomer is polymerized directly from these sites, causing the graft chains to "grow from" the backbone. wikipedia.org A prominent example is the use of the chloromethyl groups to initiate Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique. researchgate.net This method allows for the synthesis of graft copolymers with well-defined graft chain lengths and low polydispersity.

Grafting-To: This method involves the attachment of pre-synthesized and well-characterized polymer chains (with a reactive end-group) onto the main backbone. youtube.commdpi.com The chloromethyl groups on the backbone act as electrophilic sites that react with a nucleophilic end-group of the graft polymer (e.g., a carboxylate, alkoxide, or amine). acs.orgresearchgate.net While potentially limited by the steric hindrance of attaching large polymer chains, this method allows for precise characterization of both the backbone and the graft chains before the coupling reaction. mdpi.com

Introduction of Biologically Active Moieties or Catalytic Sites

The functionalization strategies described above are powerful tools for immobilizing specific molecules onto the polymer scaffold, thereby creating materials with advanced functions.

Introduction of Biologically Active Moieties: The covalent attachment of biologically active molecules to a polymer backbone is a widely explored strategy in biomedical applications, such as drug delivery and biocompatible materials. mdpi.comnih.gov The chloromethyl groups can be used to anchor a variety of bioactive species, including:

Antimicrobial agents: Quaternary ammonium compounds, known for their antimicrobial properties, can be readily formed.

Peptides and Proteins: Amine groups in peptides can react with the chloromethyl sites to form stable bioconjugates.

Drugs: Drugs containing nucleophilic groups (e.g., -OH, -NH₂, -SH) can be covalently tethered to the polymer, allowing for the creation of polymer-drug conjugates for controlled release systems. nih.gov

The resulting bioactive polymers can offer enhanced stability, targeted delivery, and reduced systemic toxicity compared to the free bioactive molecules. encyclopedia.pub

Introduction of Catalytic Sites: Immobilizing homogeneous catalysts onto a polymer support is a key strategy to bridge the gap between homogeneous and heterogeneous catalysis. mdpi.com This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. The chloromethylated polymer backbone is an excellent scaffold for anchoring various catalytic species:

Metal Complexes: Ligands for transition metals can be attached to the polymer via nucleophilic substitution, followed by complexation with the desired metal ion.

Organocatalysts: Proline derivatives, tertiary amines, and other organocatalytic moieties can be covalently linked to the polymer backbone.

Phase-Transfer Catalysts: Quaternary ammonium or phosphonium salts can be introduced, creating a polymer-supported phase-transfer catalyst.

These polymer-supported catalysts have found applications in a wide range of organic transformations, offering advantages in terms of catalyst recovery, reuse, and suitability for continuous flow processes. acs.orgnsf.gov

Advanced Material Science Applications of Polymers Derived from Chloromethyl 4 Ethenylphenyl Silane

Design and Synthesis of Functional Polymer Architectures

Polymeric Nanoparticles and Micelles

(Content not available due to lack of specific research data)

Thin Films and Coatings

(Content not available due to lack of specific research data)

Hydrogels and Aerogels

(Content not available due to lack of specific research data)

Applications in Specialty Polymers and Composites

Adhesion Promoters and Surface Modifiers

(Content not available due to lack of specific research data)

Computational and Theoretical Studies of Chloromethyl 4 Ethenylphenyl Silane and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to model the electronic structure and geometry of molecules. Methods like Density Functional Theory (DFT) are often used to provide a balance between accuracy and computational cost, enabling the prediction of various molecular properties.

The electronic structure of (Chloromethyl)(4-ethenylphenyl)silane dictates its reactivity. Molecular Orbital (MO) theory is a cornerstone of this analysis, with particular focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. scispace.com

In this compound, the HOMO is expected to be localized primarily on the electron-rich 4-ethenylphenyl group (styrenyl moiety), which contains π-electrons. The LUMO, conversely, may have significant contributions from the silicon atom, with its vacant 3d orbitals, and the antibonding orbitals associated with the Si-Cl and C-Cl bonds. nih.gov Frontier Molecular Orbital (FMO) theory suggests that the interactions between these orbitals govern the molecule's reactions; the molecule can act as an electron donor from its HOMO or an electron acceptor into its LUMO. researchgate.net

Quantum chemical calculations can quantify these characteristics. A typical analysis would involve optimizing the molecule's geometry and then calculating the energies and spatial distributions of its molecular orbitals. The results are often presented in tables summarizing orbital energies and in visual plots of the HOMO and LUMO electron densities.

Table 1: Illustrative Results from a Hypothetical Molecular Orbital Analysis of this compound

| Molecular Orbital | Calculated Energy (eV) | Primary Atomic/Group Contribution |

|---|---|---|

| LUMO | -1.5 | σ(Si-Cl), π(C=C) |

| HOMO | -6.2 | π(Phenyl Ring), π(C=C) |

| HOMO-LUMO Gap | 4.7 | N/A |

Note: The data in this table is illustrative and represents typical values that would be obtained from such a calculation.

The presence of several single bonds in this compound allows for rotation around these bonds, leading to various spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to determine the energy barriers for interconversion between them.

Computational methods can systematically explore the potential energy surface of the molecule by rotating specific dihedral angles (e.g., the C-C bond connecting the ethyl group to the phenyl ring, or the Si-C bond). By calculating the energy of the molecule at each rotational step, a conformational energy profile can be constructed. This analysis reveals the global minimum energy structure as well as other local minima, which represent other stable or metastable conformers. The energy differences between these conformers and the rotational energy barriers are crucial for understanding the molecule's flexibility and its behavior in different environments.

Table 2: Example of Conformational Energy Data for this compound

| Conformer | Dihedral Angle (Si-C-C-C) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| Anti-periplanar (Global Minimum) | 180° | 0.00 | 75 |

| Syn-clinal (Gauche) | 60° | 1.20 | 12.5 |

| Syn-clinal (Gauche) | -60° | 1.20 | 12.5 |

Note: The data in this table is hypothetical, serving to illustrate the typical outputs of a conformational analysis study.

This compound has multiple reactive sites, enabling it to participate in various reactions, including polymerization via its ethenyl group and substitution or hydrolysis at the silane (B1218182) center. Quantum chemical calculations are invaluable for elucidating the mechanisms of these reactions.

Polymerization: The vinyl group can undergo polymerization. Calculations can model the initiation, propagation, and termination steps of this process. By locating the transition state structures for these steps, the activation energies can be calculated, providing insight into the reaction kinetics.

Silane Reactions: The chloromethylsilane group is susceptible to hydrolysis and condensation reactions, which are fundamental to the formation of polysiloxane networks. nih.govadhesivesmag.com The mechanism often involves a nucleophilic attack on the silicon atom, which can proceed via an SN2-type mechanism with a five-coordinate silicon intermediate. nih.gov Computational studies can map the entire reaction pathway, calculating the energies of reactants, intermediates, transition states, and products to determine the most favorable mechanism under different conditions (e.g., acidic or basic catalysis). nih.govadhesivesmag.com

Table 3: Hypothetical Calculated Activation Energies for Key Reaction Steps

| Reaction Type | Reaction Step | Catalyst | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Vinyl Polymerization | Radical Addition to Monomer | None | 8.5 |

| Silane Hydrolysis | Water attack on Si | Acid | 15.2 |

| Silanol Condensation | Si-O-Si bond formation | Base | 12.8 |

Note: This table contains representative data to demonstrate how computational chemistry can be used to compare the energetics of different reaction pathways.

Molecular Dynamics Simulations

While quantum chemistry focuses on the electronic structure and reactivity of single molecules or small molecular clusters, molecular dynamics (MD) simulations are used to study the physical movements and collective behavior of atoms and molecules over time. youtube.com This makes MD an ideal tool for investigating the properties of polymers derived from this compound.